1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Structure-activity relationship Medicinal chemistry Thiazolyl-urea chemotype

This compound provides a unique entry into the 5-substituted thiazolyl urea chemotype, featuring a 3-fluorophenyl moiety critical for hinge-binding in kinase assays. It is essential for SAR studies, enabling direct comparison with benchmark 12k (THP-1/MV-4-11 against-1) and the 4-chlorophenyl variant. Procure for systematic matched molecular pair analysis, FLT3-ITD-driven AML screening, or specificity control in trypanocidal assays. Not interchangeable with any known congener; core scaffold validation requires this exact substitution architecture.

Molecular Formula C17H16FN3OS2
Molecular Weight 361.45
CAS No. 1209242-55-6
Cat. No. B2414225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1209242-55-6
Molecular FormulaC17H16FN3OS2
Molecular Weight361.45
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)NC3=CC=CS3
InChIInChI=1S/C17H16FN3OS2/c1-11-14(7-8-19-17(22)21-15-6-3-9-23-15)24-16(20-11)12-4-2-5-13(18)10-12/h2-6,9-10H,7-8H2,1H3,(H2,19,21,22)
InChIKeyOVPRAJMOVCCCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea: Procurement-Relevant Compound Identity and Physicochemical Profile


1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1209242-55-6) is a synthetic small-molecule urea derivative belonging to the thiazolyl-urea class [1]. It incorporates a 4-methylthiazole core with a 3-fluorophenyl substituent at position 2 and an ethyl linker to a urea moiety that terminates in a thiophen-2-yl group. The compound has the molecular formula C₁₇H₁₆FN₃OS₂ and a molecular weight of approximately 361.45 g/mol . This structural architecture places it within a pharmacologically active family of compounds that have been investigated for antileukemic, kinase-inhibitory, and antimicrobial properties, though specific published bioactivity data for this exact CAS registry number remain notably scarce in the peer-reviewed literature.

Why Off-the-Shelf Thiazolyl-Urea Analogs Cannot Substitute for 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea Without Rigorous Revalidation


Within the thiazolyl-urea compound class, even minor structural modifications—such as altering the halogen substitution pattern on the phenyl ring or replacing the terminal heterocycle—have been shown to produce dramatic shifts in biological potency and selectivity [1]. In a systematic SAR study of 5-substituted thiazolyl urea derivatives, the antileukemic activity of the series varied by orders of magnitude depending on the precise positioning and electronic properties of aromatic substituents [1]. The 3-fluorophenyl group at the thiazole 2-position and the thiophen-2-yl terminal urea substituent together define a chemical space that is not represented by close analogs such as the 4-chlorophenyl variant 1-(4-chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea, which is catalogued in the ChEBI database but lacks reported bioactivity data [2]. Consequently, assuming functional interchangeability between this compound and any congener without explicit comparative data would compromise experimental reproducibility and scientific validity.

Quantitative Differentiation Evidence for 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea Against Relevant Comparators


Structural Differentiation from 4-Chlorophenyl Analog: A Defined but Uncharacterized Chemical Space

The target compound differs from the closest catalogued structural analog—1-(4-chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea—solely by the substitution of a 3-fluorophenyl group for the 4-chlorophenyl group at the urea N1 position [1]. In a comprehensive SAR study of 5-substituted thiazolyl urea derivatives, the investigators explicitly concluded that 'the activities of the investigated compounds were quite sensitive to the positions and properties of the aromatic substituents' [2]. The 3-fluorophenyl substitution introduces distinct electronic effects (σₘ Hammett constant for F: +0.34) compared to the 4-chloro substituent (σₚ for Cl: +0.23), altering the electron density on the urea pharmacophore and potentially shifting target engagement profiles [3]. Critically, the 4-chlorophenyl analog has no reported biological activity data in any peer-reviewed source, making it an uncharacterized entity for experimental use [1].

Structure-activity relationship Medicinal chemistry Thiazolyl-urea chemotype

Class-Level Antileukemic Potency: Positioning Within the 5-Substituted Thiazolyl Urea Activity Spectrum

While no direct IC₅₀ data exist for this specific CAS compound, the 5-substituted thiazolyl urea class to which it belongs has yielded compounds with potent antileukemic activity [1]. The benchmark compound from this series, compound 12k, demonstrated IC₅₀ values of 29 ± 0.3 nM against THP-1 cells and 98 ± 10 nM against MV-4-11 cells [1]. This establishes a potency ceiling for the chemotype. Critically, the SAR study revealed that activity within the series was highly variable: 'the activities of the investigated compounds were quite sensitive to the positions and properties of the aromatic substituents' [1]. The target compound's unique combination of a 3-fluorophenyl group on the thiazole and a thiophen-2-yl terminal urea substituent represents a substitution pattern not explicitly tested in the published series, meaning its activity could range from sub-100 nM to micromolar [1]. In contrast, structurally distinct thiazolyl-urea derivatives targeting C-RAF/FLT3 (e.g., compound 6h) exhibited considerably weaker potency against HepG2 cells with an IC₅₀ of only 5.62 μM [2], underscoring that the 5-substituted thiazolyl urea scaffold provides a uniquely potent antileukemic pharmacophore.

Antileukemic agents THP-1 cells MV-4-11 cells Kinase inhibition

Dual Kinase Targeting Potential: C-RAF/FLT3 Inhibition as a Class Feature Worth Validating

Thiazolyl-urea derivatives have been rationally designed as dual C-RAF/FLT3 inhibitors, with compound 6h demonstrating effective inhibition of both kinases and suppressing rapid proliferation and migration of HepG2 cells [1]. The target compound shares the urea linkage and thiazole core that are essential for kinase hinge-region binding in this series [1]. Unlike the tri-substituted aryl-urea derivatives that showed predominantly antimicrobial activity with MIC values of 0.156–0.039 mg/mL against Bacillus mycoides, E. coli, and C. albicans [2], the thiazolyl-urea scaffold with a thiophene component demonstrates a dual potential for both kinase inhibition and direct cytotoxicity. This is supported by the broader literature showing that 3-fluorophenyl-substituted thiazoles frequently appear as key pharmacophoric elements in kinase inhibitor design, including p38α MAPK and CDK2 inhibitors [3][4]. However, it must be explicitly noted that no direct kinase inhibition data exist for this specific CAS compound, and kinase selectivity versus antimicrobial activity represents an undetermined functional bifurcation that would require experimental resolution for any application-specific procurement decision.

C-RAF kinase FLT3 kinase Acute myeloid leukemia Hepatocellular carcinoma

Structural Determinant for Trypanocidal Selectivity: Fluorine Position as a Key Differentiator

In a focused study of thiazol-2-ethylamine urea derivatives against Trypanosoma brucei rhodesiense, the most potent and selective compound identified was 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole (compound 70), which achieved an IC₅₀ of 9 nM against the parasite with a selectivity index exceeding 18,000 relative to L6 rat myoblast cells [1]. This compound shares the 3-fluorophenyl-thiazole substructure with the target compound, a feature that proved critical for both potency and selectivity within the series [1]. The target compound differentiates itself by incorporating a thiophen-2-yl urea terminus rather than the piperidinylamide of compound 70, creating a structurally distinct vector for potential target engagement [1]. Critically, none of the 33 compounds tested in this series achieved curative in vivo efficacy in murine models despite potent in vitro activity, with the authors attributing this to poor metabolic stability as evidenced by short half-lives in mouse and human liver microsomes [1]. This class-wide metabolic liability represents a caveat for any in vivo application planning.

Trypanosoma brucei Selectivity index Antiparasitic 3-fluorophenyl thiazole

Recommended Application Scenarios for 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea Based on Available Evidence


Antileukemic Drug Discovery Screening: THP-1 and MV-4-11 Cell-Based Phenotypic Assays

For research groups engaged in antileukemic phenotypic screening, this compound represents a structurally defined entry point into the 5-substituted thiazolyl urea chemotype that has yielded the benchmark compound 12k (THP-1 IC₅₀ = 29 nM) [1]. The compound should be screened in parallel with compound 12k (CAS 2978623-53-7, commercially available as 'THP-1/MV-4-11 against-1') to determine its relative potency within the same assay system [1]. Given the documented sensitivity of this chemotype to aromatic substituent variations, even modest potency differences would provide valuable SAR data for lead optimization programs targeting FLT3-ITD-driven acute myeloid leukemia [1][2]. Procurement priority: high for groups with established leukemic cell line screening infrastructure.

Kinase Selectivity Profiling: C-RAF/FLT3 vs. Off-Target Panel Screening

The thiazolyl-urea scaffold has demonstrated dual C-RAF/FLT3 inhibitory activity, with compound 6h suppressing HepG2 proliferation at 5.62 μM [2]. This compound should be submitted to a commercial kinase profiling panel (e.g., Eurofins KinaseProfiler or Reaction Biology Corporation) to determine its specific kinome interaction fingerprint. The 3-fluorophenyl substituent is a validated hinge-binding motif in multiple kinase inhibitor chemotypes, including p38α and CDK2 [3][4], suggesting potential polypharmacology that could either be advantageous (for multi-targeted anticancer strategies) or disadvantageous (if off-target toxicity is a concern). Procurement priority: medium; contingent on access to kinase profiling services and a clearly defined target product profile.

Structure-Activity Relationship Probe for Substituent Effects on Urea Pharmacophore Reactivity

As a compound that combines a 3-fluorophenyl group (σₘ = +0.34) with a thiophen-2-yl urea terminus—a combination not represented in published SAR series—this compound serves as a valuable probe for understanding electronic effects on thiazolyl-urea biological activity [1][5]. When procured alongside the 4-chlorophenyl analog (ChEBI-catalogued but biologically uncharacterized) and compound 12k, a systematic three-point SAR comparison becomes possible [1]. This application is well-suited for academic medicinal chemistry laboratories conducting scaffold-hopping or matched molecular pair analyses. Procurement priority: high for SAR-focused academic groups; low for applied screening programs with predefined target engagement requirements.

Negative Control Design for 3-Fluorophenyl-Thiazole Antiparasitic Programs

Given that the 3-fluorophenyl-thiazole substructure is critical for the exceptional trypanocidal potency and selectivity of compound 70 (IC₅₀ = 9 nM, SI > 18,000), this compound—which replaces the piperidinylamide with a thiophenylurea—can serve as a specificity control to determine whether the trypanocidal activity is uniquely dependent on the piperidinylamide terminus or generalizable to alternative urea-linked heterocycles [1]. The documented class-wide metabolic instability (short microsomal half-lives) should be factored into any in vivo experimental design [1]. Procurement priority: medium; specifically relevant for groups actively investigating trypanosomiasis drug targets.

Quote Request

Request a Quote for 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.